2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide
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Overview
Description
The compound “2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound is complex, involving multiple ring structures and functional groups. The exact structure is not available in the current literature .Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented in the current literature .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not well-documented in the current literature .Scientific Research Applications
Anticonvulsant Evaluation
A study on indoline derivatives, including compounds structurally related to 2-(benzo[d][1,3]dioxol-5-yl)-N-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)acetamide, demonstrated significant anticonvulsant activities. These compounds were evaluated using the maximal electroshock test (MES) and subcutaneous pentylenetetrazole (scPTZ) seizures models. Notably, one compound emerged as an effective anticonvulsant with low toxicity, highlighting the potential for further development in this area (R. Nath et al., 2021).
Antimicrobial Agents
Another research focus has been the synthesis of acetamide derivatives for antibacterial activity. For example, 2-[(5-aryl-1,3,4-oxadiazol-2-yl)thio]-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamides and related compounds have been synthesized and found to possess significant antibacterial activity. This suggests a promising avenue for developing new antimicrobial agents (K. Ramalingam et al., 2019).
Antitumor Activity
Compounds with structural elements similar to this compound have been explored for their potential antitumor activity. For instance, benzothiazole derivatives were synthesized and screened for antitumor activity against various human tumor cell lines, indicating considerable anticancer activity against some cancer cell lines (L. Yurttaş et al., 2015).
NMR Study of Oxadiazole Derivatives
NMR studies of novel oxadiazole derivatives, including those containing benzimidazole moieties, have provided valuable insights into their chemical structure and potential pharmacological applications. These studies contribute to a deeper understanding of the molecular interactions and stability of such compounds, which is crucial for drug design and development (Li Ying-jun, 2012).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
2-(1,3-benzodioxol-5-yl)-N-[5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9Cl2N3O4S/c16-11-5-8(13(17)25-11)14-19-20-15(24-14)18-12(21)4-7-1-2-9-10(3-7)23-6-22-9/h1-3,5H,4,6H2,(H,18,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLWQIMVKCUEUBT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CC(=O)NC3=NN=C(O3)C4=C(SC(=C4)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9Cl2N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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